molecular formula C14H16BrN3 B5608704 6-bromo-4-(4-methyl-1-piperidinyl)quinazoline

6-bromo-4-(4-methyl-1-piperidinyl)quinazoline

Cat. No. B5608704
M. Wt: 306.20 g/mol
InChI Key: UAIPHPHTBXCNHC-UHFFFAOYSA-N
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Description

6-Bromo-4-(4-methyl-1-piperidinyl)quinazoline is a compound of interest due to its potential in various biological applications. Research has focused on its synthesis, molecular structure, and properties to explore its utility in pharmacological and chemical contexts.

Synthesis Analysis

The synthesis of this compound involves multiple steps, including condensation reactions and modifications of the quinazoline nucleus. One approach describes the synthesis of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones by treating 4-quinazolinones with phosphorus pentasulfide, yielding the corresponding quinazolinethiones. These processes highlight the versatility of quinazoline derivatives in chemical synthesis (Badr, El-Sherief, & Mahmoud, 1980).

Molecular Structure Analysis

Structural analyses of quinazoline derivatives, including this compound, are conducted using various spectroscopic techniques. These studies are essential for confirming the chemical structure and understanding the compound's molecular framework, which is crucial for its biological activity and chemical reactivity.

Chemical Reactions and Properties

Quinazoline derivatives participate in numerous chemical reactions, providing a range of biological activities. For instance, the reaction of 6-bromo-quinazolinones with hydroxylamine hydrochloride or alkyl halides leads to various ethers, esters, and sulfonates, showcasing the compound's reactivity and potential for chemical modifications (Badr, El-Sherief, & Mahmoud, 1980).

Future Directions

Quinazoline derivatives, including 6-bromo-4-(4-methyl-1-piperidinyl)quinazoline, are a focus of ongoing research due to their diverse biological activities . Future directions may include the design and synthesis of new quinazoline-based compounds as potential drugs, particularly for anticancer potency . Further investigation into the structure-activity relationship of these compounds could also provide valuable insights .

properties

IUPAC Name

6-bromo-4-(4-methylpiperidin-1-yl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3/c1-10-4-6-18(7-5-10)14-12-8-11(15)2-3-13(12)16-9-17-14/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIPHPHTBXCNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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